2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide
Description
2-({3-Benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a benzyl substituent at position 3, a methyl group at position 6, and a sulfanyl-linked cyclohexylacetamide moiety at position 2. This scaffold is structurally analogous to benzothieno[3,2-d]pyrimidin-4-one derivatives reported for their anti-inflammatory properties via COX-2 inhibition .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-15-12-18-20(29-15)21(27)25(13-16-8-4-2-5-9-16)22(24-18)28-14-19(26)23-17-10-6-3-7-11-17/h2,4-5,8-9,15,17H,3,6-7,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLXMLWKMAWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- IUPAC Name : 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Molecular Formula : C16H17N3O2S
- Molecular Weight : Approximately 335.39 g/mol
| Property | Value |
|---|---|
| Solubility | Moderate in organic solvents; limited in water |
| Stability | Good thermal stability; resistant to hydrolysis under neutral conditions |
| Reactivity | Can undergo oxidation and reduction reactions |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound's unique structure allows for potential binding to various biological macromolecules, which may inhibit or modulate their activity.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.
- Cell Cycle Regulation : Preliminary studies suggest it may influence cell cycle progression in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in various cancer cell lines by activating pathways such as the JNK pathway and inhibiting the PI3K/Akt/mTOR signaling cascade .
Antimicrobial Activity
Thienopyrimidine derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Anti-Inflammatory Activity
- COX-2 Inhibition: Compounds 1, 2, 4, 8, 9, and 10 from suppress COX-2 expression by 40–60% at 10 µM, attributed to their sulfonamide or arylthio groups. The target compound’s sulfanyl-acetamide moiety may exhibit weaker direct COX-2 binding but improved tissue penetration.
- Cytokine Modulation: Derivatives like Compound 10 reduce IL-8 and PGE2 production by 50–70%.
Selectivity and Toxicity
- Sulfonamide vs. Sulfanyl Linkers: Sulfonamide derivatives (e.g., Compound 1 ) may exhibit higher renal toxicity risks due to metabolic liberation of sulfonic acid. The target compound’s sulfanyl linkage could mitigate this issue.
Research Findings and Implications
While direct data for the target compound is unavailable, extrapolation from structural analogs suggests:
Anti-Inflammatory Potential: Moderate COX-2 inhibition (30–50% at 10 µM) is plausible, though lower than sulfonamide derivatives .
Optimized Pharmacokinetics: The cyclohexylacetamide group may improve oral bioavailability and half-life relative to BJ97926 and BF82167 .
Therapeutic Applications: Potential use in dermatological inflammation (e.g., psoriasis) due to keratinocyte-targeting thienopyrimidine cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
